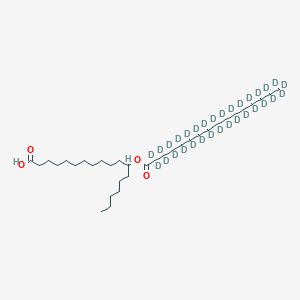

9-PAHSA-d31

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

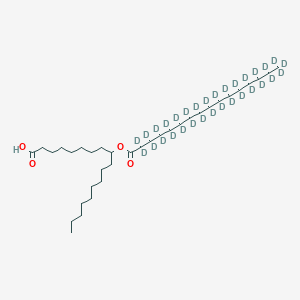

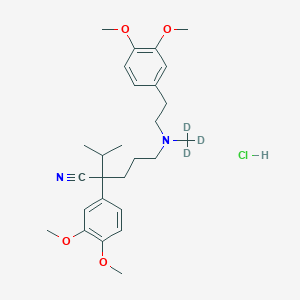

La synthèse de 9-PAHSA-d31 implique l'estérification de l'acide palmitique avec l'acide 9-hydroxystearique. Le marquage au deutérium est obtenu en incorporant des atomes de deutérium à des positions spécifiques dans la molécule. Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylformamide, le diméthylsulfoxyde et l'éthanol .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation d'étalons lipidiques de haute pureté et de conditions réactionnelles contrôlées pour assurer l'incorporation d'atomes de deutérium et atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

9-PAHSA-d31 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.

Substitution : Les réactions de substitution peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les conditions varient en fonction du substituant introduit

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound .

4. Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique, notamment :

Chimie : En tant qu'étalon interne pour la quantification du 9-PAHSA par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse

Biologie : Étudier le rôle des esters d'acides gras ramifiés d'acides gras hydroxylés dans les processus métaboliques et la sensibilité à l'insuline

Médecine : Enquêter sur les effets du composé sur la tolérance au glucose, la sécrétion d'insuline et les propriétés anti-inflammatoires

Industrie : Utilisé dans le développement de produits pharmaceutiques à base de lipides et autres applications de recherche lipidique

5. Mécanisme d'action

This compound exerce ses effets en améliorant la tolérance au glucose, en stimulant la sécrétion d'insuline et en présentant des propriétés anti-inflammatoires. Les cibles et les voies moléculaires impliquées incluent la régulation du métabolisme du glucose et la sensibilité à l'insuline par le biais d'interactions avec des récepteurs et des enzymes spécifiques .

Applications De Recherche Scientifique

9-PAHSA-d31 is used extensively in scientific research, including:

Chemistry: As an internal standard for the quantification of 9-PAHSA by gas chromatography or liquid chromatography-mass spectrometry

Biology: Studying the role of branched fatty acid esters of hydroxy fatty acids in metabolic processes and insulin sensitivity

Medicine: Investigating the compound’s effects on glucose tolerance, insulin secretion, and anti-inflammatory properties

Industry: Used in the development of lipid-based pharmaceuticals and other lipid research applications

Mécanisme D'action

9-PAHSA-d31 exerts its effects by improving glucose tolerance, stimulating insulin secretion, and exhibiting anti-inflammatory properties. The molecular targets and pathways involved include the regulation of glucose metabolism and insulin sensitivity through interactions with specific receptors and enzymes .

Comparaison Avec Des Composés Similaires

Composés similaires

9-PAHSA : La version non deutérée du 9-PAHSA-d31.

Autres PAHSAs : Divers isomères d'esters d'acide palmitique d'acide hydroxystearique

Unicité

This compound est unique en raison de son marquage au deutérium, ce qui en fait un étalon interne idéal pour la quantification par spectrométrie de masse. Ce marquage fournit une stabilité accrue et permet une quantification précise dans des échantillons biologiques complexes .

Propriétés

IUPAC Name |

9-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,12D2,13D2,14D2,15D2,16D2,18D2,23D2,27D2,31D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWHZLXDBVXML-APZLGCMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

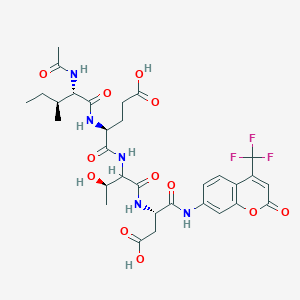

![(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8050282.png)

![2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide](/img/structure/B8050297.png)

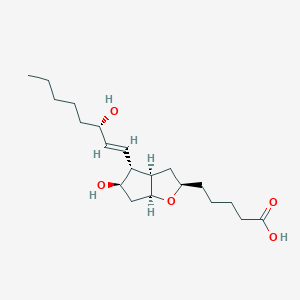

![Cyclopentaneheptanoic acid,3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)-1-butenyl]-5-oxo-,methyl ester, (1R,2R,3R)-](/img/structure/B8050312.png)

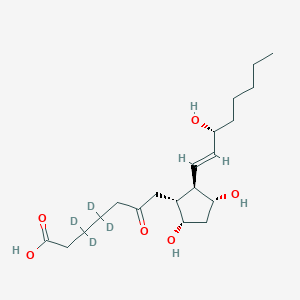

![[(2R)-2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B8050317.png)

![[(3-Boronophenyl)methyl]triphenyl-phosphonium,monobromide](/img/structure/B8050330.png)